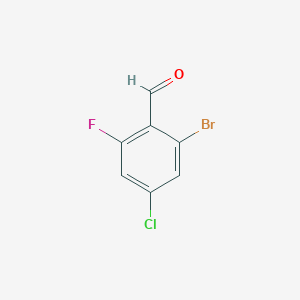
2-ブロモ-4-クロロ-6-フルオロベンズアルデヒド
概要
説明
2-Bromo-4-chloro-6-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms at the 2, 4, and 6 positions, respectively. This compound is known for its use as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
科学的研究の応用
2-Bromo-4-chloro-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
作用機序
Target of Action
2-Bromo-4-chloro-6-fluorobenzaldehyde is a derivative of benzaldehyde, which is often used as a building block in the synthesis of various organic compounds
Mode of Action
Benzaldehyde derivatives are known to undergo various chemical reactions, including condensation with secondary amines to form schiff base compounds . These compounds have been reported to possess antimicrobial properties .
Pharmacokinetics
It has been reported that the compound has a high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor .
Action Environment
The action of 2-Bromo-4-chloro-6-fluorobenzaldehyde can be influenced by various environmental factors. For instance, it is light-sensitive and should be stored under inert gas at 2–8 °C . Its solubility in different solvents can also affect its bioavailability and stability .
生化学分析
Biochemical Properties
2-Bromo-4-chloro-6-fluorobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of halogenated heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is essential for the detoxification of aldehydes in biological systems. Additionally, 2-Bromo-4-chloro-6-fluorobenzaldehyde can form Schiff bases with amines, which are important intermediates in the synthesis of various bioactive compounds .
Cellular Effects
2-Bromo-4-chloro-6-fluorobenzaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, it may inhibit the activity of certain kinases, resulting in changes in phosphorylation states of proteins involved in cell signaling. This can lead to downstream effects on cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Bromo-4-chloro-6-fluorobenzaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of aldehyde dehydrogenase by binding to its active site, preventing the oxidation of aldehydes. Additionally, 2-Bromo-4-chloro-6-fluorobenzaldehyde can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-chloro-6-fluorobenzaldehyde can change over time. The compound is relatively stable under ambient conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 2-Bromo-4-chloro-6-fluorobenzaldehyde can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-chloro-6-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxicity studies have shown that high doses of 2-Bromo-4-chloro-6-fluorobenzaldehyde can cause adverse effects, such as liver and kidney damage, due to its interaction with key metabolic enzymes .
Metabolic Pathways
2-Bromo-4-chloro-6-fluorobenzaldehyde is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form carboxylic acids, which are further processed in the citric acid cycle. The compound can also undergo phase II metabolism, where it is conjugated with glutathione or other cofactors, facilitating its excretion from the body. These metabolic pathways are crucial for the detoxification and elimination of 2-Bromo-4-chloro-6-fluorobenzaldehyde .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-chloro-6-fluorobenzaldehyde is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Bromo-4-chloro-6-fluorobenzaldehyde is influenced by its chemical properties and interactions with cellular components. It can localize to the endoplasmic reticulum, where it may interact with enzymes involved in lipid metabolism. Additionally, the compound can be found in the cytoplasm and nucleus, where it can affect gene expression and other cellular processes. Post-translational modifications, such as phosphorylation, can also influence the localization and activity of 2-Bromo-4-chloro-6-fluorobenzaldehyde .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the bromination of 4-chloro-6-fluorobenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the 2-position .
Industrial Production Methods
Industrial production of 2-Bromo-4-chloro-6-fluorobenzaldehyde often involves multi-step processes starting from readily available raw materials. The process includes halogenation reactions followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-Bromo-4-chloro-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 2-Bromo-4-chloro-6-fluorobenzoic acid.
Reduction: Formation of 2-Bromo-4-chloro-6-fluorobenzyl alcohol.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 2-Bromo-4-fluorobenzaldehyde
- 2-Chloro-6-fluorobenzaldehyde
- 2-Bromo-6-fluorobenzaldehyde
Uniqueness
2-Bromo-4-chloro-6-fluorobenzaldehyde is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern can result in distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies .
特性
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHISGFZIXPJJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743948 | |
| Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135531-73-5 | |
| Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135531-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-bromo-4-chloro-6-fluorobenzaldehyde in the synthesis of 4-bromo-6-chloro-1H-indazole?
A1: 2-Bromo-4-chloro-6-fluorobenzaldehyde serves as a crucial precursor in the synthesis of 4-bromo-6-chloro-1H-indazole []. The reaction involves a condensation with hydrazine hydrate, ultimately leading to the formation of the final indazole ring system. The aldehyde functionality in 2-bromo-4-chloro-6-fluorobenzaldehyde reacts with the hydrazine to form a hydrazone intermediate, which then undergoes cyclization and aromatization to yield the desired 4-bromo-6-chloro-1H-indazole.
Q2: What is the reported yield of 2-bromo-4-chloro-6-fluorobenzaldehyde in the synthesis described in the paper?
A2: The synthesis of 2-bromo-4-chloro-6-fluorobenzaldehyde from its precursor, 2-bromo-4-chloro-6-fluoroaniline, is reported to proceed with a yield of 45% []. This highlights that while the compound is successfully synthesized, there is room for optimization in terms of reaction conditions to potentially enhance the yield further.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

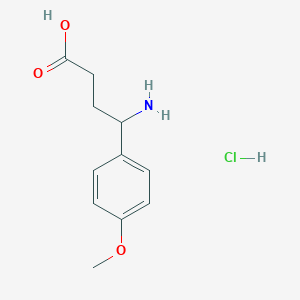
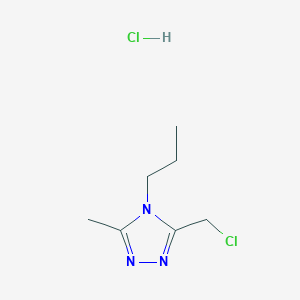
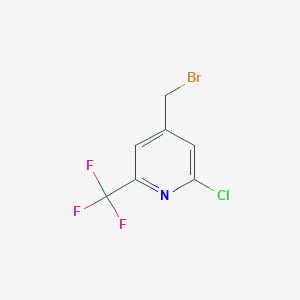

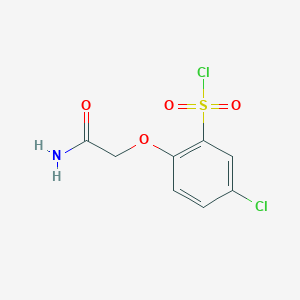

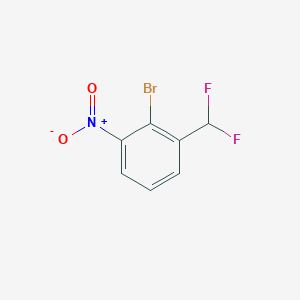
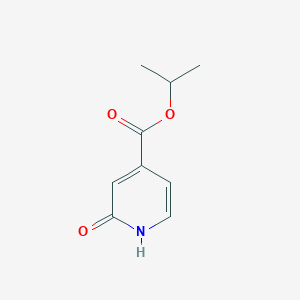


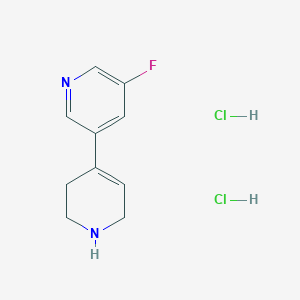

![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)
![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)
